N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11283874
InChI: InChI=1S/C18H19FN6O/c19-15-5-3-13(4-6-15)10-20-18(26)14-2-1-9-24(11-14)17-8-7-16-22-21-12-25(16)23-17/h3-8,12,14H,1-2,9-11H2,(H,20,26)
SMILES: C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=C(C=C4)F
Molecular Formula: C18H19FN6O
Molecular Weight: 354.4 g/mol

N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC11283874

Molecular Formula: C18H19FN6O

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C18H19FN6O
Molecular Weight 354.4 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C18H19FN6O/c19-15-5-3-13(4-6-15)10-20-18(26)14-2-1-9-24(11-14)17-8-7-16-22-21-12-25(16)23-17/h3-8,12,14H,1-2,9-11H2,(H,20,26)
Standard InChI Key VZKXOYQKXNJCJD-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=C(C=C4)F
Canonical SMILES C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=C(C=C4)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • Piperidine-3-carboxamide backbone: Provides conformational flexibility and hydrogen-bonding capacity through the carboxamide group.

  • Triazolo[4,3-b]pyridazine moiety: A nitrogen-rich bicyclic system contributing to π-π stacking interactions and kinase binding affinity.

  • 4-Fluorobenzyl substituent: Enhances lipophilicity and target selectivity through halogen bonding .

Physicochemical Profile

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₁₈H₁₉FN₆O
Molecular Weight354.4 g/mol
IUPAC NameN-[(4-fluorophenyl)methyl]-1-( triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Canonical SMILESC1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=C(C=C4)F
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bond Count5

This balance of polarity (LogP ≈ 2.1 predicted) and molecular weight positions the compound within drug-like chemical space, adhering to Lipinski’s rule of five.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically employs a convergent strategy:

  • Piperidine ring formation: Cyclization of appropriate diamines or reductive amination of ketones.

  • Triazolopyridazine construction: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions.

  • Carboxamide coupling: Reaction of the piperidine intermediate with 4-fluorobenzylamine using coupling agents like HATU or EDCI.

Critical reaction parameters include:

  • Buchwald-Hartwig amination for C-N bond formation (Pd(OAc)₂/Xantphos catalyst system)

  • Microwave-assisted synthesis to accelerate heterocycle formation

  • Final purification via reverse-phase HPLC (>95% purity)

Chemical Modifications

The compound demonstrates reactivity at multiple sites:

  • Carboxamide hydrolysis: Under strong acidic (6M HCl, reflux) or basic (NaOH/EtOH, 80°C) conditions yields the corresponding carboxylic acid.

  • Triazole ring alkylation: Reacts with alkyl halides at the N2 position in DMF with K₂CO₃.

  • Fluorobenzyl substituent functionalization: Undergoes Suzuki-Miyaura coupling at the para position (relative to fluorine) using Pd(PPh₃)₄.

Biological Activity and Mechanism of Action

Target Engagement

While direct target validation studies are ongoing, structural analogs exhibit:

  • Bromodomain inhibition: IC₅₀ values of 0.5-2 μM against BRD4 BD1 through competitive acetyl-lysine displacement .

  • Kinase modulation: Selective inhibition of ALK5 (TGF-β receptor I kinase) with IC₅₀ = 13 nM in biochemical assays .

The triazolopyridazine moiety is critical for these interactions, forming:

  • Hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4)

  • Cation-π interactions with lysine acetylation sites

  • Hydrophobic contacts in kinase ATP-binding pockets .

Cellular Effects

Preliminary data from analogous compounds show:

  • Antiproliferative activity: GI₅₀ = 1.2 μM in 4T1 murine breast cancer cells

  • Epigenetic modulation: 80% reduction in c-MYC expression at 5 μM in leukemia models

  • Anti-fibrotic effects: 60% inhibition of collagen deposition in TGF-β-stimulated fibroblasts .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifications to the parent structure significantly impact pharmacological properties:

VariationActivity ChangeReference
4-Bromo-2-fluorophenyl↑ Kinase selectivity (10-fold)
Quinoxalin-6-yl replacement↓ Oral bioavailability (F=22%)
Piperidine-4 vs 3-carboxamideAlters BRD4/ALK5 selectivity

The 4-fluorobenzyl substituent in this compound optimizes:

  • Metabolic stability: Reduced CYP3A4-mediated oxidation compared to unsubstituted benzyl

  • Blood-brain barrier penetration: Calculated LogBB = -0.7 vs -1.2 for chloro analogs

  • Target residence time: t₁/₂ > 6 hr in SPR binding assays .

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